DP-b99
Description
Contextualization of Chelator Chemistry in Biological Systems
Chelator chemistry plays a vital role in understanding and manipulating biological systems. Metal ions are essential cofactors for numerous enzymes and are involved in critical cellular processes, including signaling pathways, neurotransmitter release, and maintaining cellular homeostasis. ontosight.aimdpi.com However, dysregulation of metal ion concentrations can contribute to various pathological conditions, such as neurodegenerative disorders and tissue damage following events like stroke. drugbank.commdpi.comgoogle.com Chelating agents are compounds that can bind to these metal ions, effectively sequestering them and altering their biological availability. ontosight.ai By controlling the concentration and distribution of specific metal ions, researchers can investigate their roles in health and disease and explore potential therapeutic interventions. ontosight.aidrugbank.com
Derivation and Structural Class: A BAPTA Derivative
DP-b99 is a synthetic compound derived from BAPTA (1,2-bis(2-aminophenoxy)ethane-N,N,N′,N′-tetraacetic acid). drugbank.comnih.govnih.govnih.gov BAPTA is a well-known calcium chelator characterized by its high affinity and selectivity for Ca²⁺ ions. nih.gov However, native BAPTA is highly hydrophilic, which limits its ability to cross cell membranes and enter the intracellular environment. nih.gov this compound has been modified to be lipophilic and cell-permeable, allowing it to access and modulate metal ion distribution within the hydrophobic milieu of cell membranes and potentially inside cells. plos.orgnih.govnih.govnih.gov Specifically, this compound is described as a lipophilic, cell-permeable diester derivative of BAPTA. plos.orgnih.gov Its chemical structure is 1,2-bis(2′-aminophenoxy)ethane-N,N,N′N′-tetraacetic acid, N,N′-di(octyloxyethyl ester), N,N′-disodium salt. plos.orgnih.govnih.gov
Conceptual Framework of Membrane-Activated Chelators (MAC) Technology
This compound was developed using a proprietary technology known as Membrane-Activated Chelators (MAC). drugbank.combiospace.comprnewswire.comresearchgate.net The core concept behind MAC technology is the design of chelating compounds that are relatively inactive in the aqueous extracellular environment but become biologically active upon associating with the lipid environment of cell membranes. researchgate.netbiospace.com This targeted activation in the vicinity of membranes allows the chelator to selectively modulate metal ion concentrations where they may be dysregulated in certain pathological states, such as in the context of cell damage during stroke. drugbank.comresearchgate.net This approach aims to minimize systemic chelation and potential off-target effects, focusing the chelating activity at the site of action. researchgate.net
Overview of this compound's Role as a Research Tool and Investigational Compound
In academic research, this compound serves as a valuable tool for manipulating intracellular and membrane-associated metal ion levels, particularly calcium and zinc, to study their roles in various cellular processes and disease mechanisms. ontosight.aiplos.orgnih.gov Researchers have utilized this compound to investigate the involvement of calcium in signaling pathways and neuronal function. ontosight.ai Furthermore, its ability to chelate zinc has been explored in the context of zinc-induced neuronal cell death and the modulation of enzymes like matrix metalloproteinase-9 (MMP-9), which are zinc-dependent and implicated in various neurological pathologies and neuronal plasticity. plos.orgnih.govresearchgate.netahajournals.org
Beyond its use as a research tool, this compound has also been developed and investigated as a potential therapeutic compound, particularly as a neuroprotectant for conditions like cerebral ischemic stroke and traumatic brain injury. drugbank.comnih.govnih.govbiospace.comdrugbank.combiospace.comresearchgate.net Preclinical studies in animal models have indicated neuroprotective properties. nih.govahajournals.orgmedchemexpress.com this compound has advanced through clinical trial phases to evaluate its efficacy and safety in humans for these indications. nih.govbiospace.comprnewswire.combiospace.comresearchgate.net While some early clinical data showed promise, later-stage trials in ischemic stroke did not demonstrate clinical efficacy. plos.orgresearchgate.netdovepress.com However, research into its effects on other conditions involving metal ion dysregulation and MMP activity, such as epilepsy and acute pancreatitis, has also been reported. plos.orgresearchgate.netclinicalaccelerator.com
Detailed Research Findings (Examples):
Research using this compound has provided insights into its biological effects. For instance, studies have shown that this compound can attenuate zinc-induced neuronal cell death in vitro. plos.orgnih.govnih.gov Furthermore, investigations into its effects on matrix metalloproteinase activity have revealed that this compound can inhibit MMP-9 activity. plos.orgnih.gov
| Research Area | Key Finding | Source |
| Neuronal Cell Death | Attenuates zinc-induced neuronal cell death in vitro. | plos.orgnih.govnih.gov |
| Matrix Metalloproteinase (MMP) | Inhibits MMP-9 activity. | plos.orgnih.gov |
| Neuronal Plasticity | Blocks morphological reorganization of dendritic spines evoked by MMP-9. | plos.orgnih.govresearchgate.net |
| Seizures (Animal Model) | Delays onset and severity of PTZ-induced seizures in mice. | plos.orgnih.govresearchgate.net |
| Kainate Excitotoxicity | Displays neuroprotective effect on kainate excitotoxicity in hippocampal slices. | plos.orgnih.govresearchgate.net |
| Acute Pancreatitis (Phase 2) | Lower levels of inflammation markers (CRP, MMP-9) observed in treatment group (small study). | clinicalaccelerator.com |
Studies in animal models of stroke have shown that this compound can attenuate the extent of cerebral infarction and increase survival rates. nih.gov
| Animal Model Study | Outcome Measure | This compound Effect | Source |
| Rodent Focal Ischemia | Extent of cerebral infarction | Attenuated | nih.gov |
| Mongolian Gerbils | Survival rate | Substantially increased (20-30% over 7 days) | nih.gov |
| Sprague-Dawley Rats (Permanent Focal Ischemia) | Survival rate | Increased (10-30%) | nih.gov |
| Ischaemic Animal Models | Neurone-specific enolase (NSE) levels | Significantly reduced at 24 and 72 hours | nih.gov |
Clinical investigations have explored the potential of this compound in conditions such as ischemic stroke. A Phase IIb trial in 150 ischemic stroke patients reported an increase in the percentage of patients who completely recovered. biospace.comprnewswire.combiospace.com However, a subsequent Phase III trial did not show evidence of efficacy in treating acute human ischemic stroke. plos.orgresearchgate.netdovepress.com
| Clinical Trial Phase | Indication | Key Finding | Source |
| Phase IIb | Ischemic Stroke | Increased percentage of patients with complete recovery (in a 150-patient trial). | biospace.comprnewswire.combiospace.com |
| Phase III | Ischemic Stroke | No evidence of efficacy observed. | plos.orgresearchgate.netdovepress.com |
| Phase II (Pilot) | Acute Pancreatitis | Lower inflammation markers (CRP, MMP-9) observed (small, early-terminated study). | clinicalaccelerator.com |
Structure
2D Structure
Properties
IUPAC Name |
2-[2-[2-[2-[carboxymethyl-[2-(2-octoxyethoxy)-2-oxoethyl]amino]phenoxy]ethoxy]-N-[2-(2-octoxyethoxy)-2-oxoethyl]anilino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H64N2O12/c1-3-5-7-9-11-17-23-51-25-27-55-41(49)33-43(31-39(45)46)35-19-13-15-21-37(35)53-29-30-54-38-22-16-14-20-36(38)44(32-40(47)48)34-42(50)56-28-26-52-24-18-12-10-8-6-4-2/h13-16,19-22H,3-12,17-18,23-34H2,1-2H3,(H,45,46)(H,47,48) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTGBVHPWUIHWRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOCCOC(=O)CN(CC(=O)O)C1=CC=CC=C1OCCOC2=CC=CC=C2N(CC(=O)O)CC(=O)OCCOCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H64N2O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20187908 | |
| Record name | DP-b 99 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20187908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
789.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
222315-88-0 | |
| Record name | DP-b99 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0222315880 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DP-b 99 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20187908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DP-B99 FREE ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TDX7IXK9CU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Molecular Mechanisms of Action of Dp B99
Selective Metal Ion Chelation within Lipophilic Environments
DP-b99 functions as a membrane-activated chelator, meaning it is designed to become biologically active and bind metal ions specifically when associated with lipid cell membranes. researchgate.net This selective activity within hydrophobic milieu is a key feature distinguishing it from traditional aqueous-soluble chelators. researchgate.net Its chelating efficiency in lipophilic environments is particularly evident for zinc and copper ions. researchgate.net
Modulation of Intracellular Zinc Ion Homeostasis
Disturbances in zinc ion homeostasis are implicated in various pathological processes, particularly in neurological damage. nih.govnih.gov this compound has been shown to attenuate detrimental zinc-dependent membrane-associated processes. ahajournals.org Studies utilizing fluorescent zinc imaging have demonstrated that this compound is effective in attenuating cellular zinc rise. nih.gov Application of this compound to cells preloaded with zinc resulted in a decrease in the fluorescence of an intracellular zinc-sensitive dye, indicating a reduction in intracellular free zinc levels back towards resting levels. nih.gov Preloading cells with this compound was also effective in attenuating a subsequent rise in cellular zinc. nih.gov Concentration-dependence analysis suggests that this compound acts as a zinc chelator with moderate affinity. nih.gov This modulation of zinc levels contributes to its protective effects against zinc-induced neuronal cell death. plos.orgnih.gov
Regulation of Intracellular Calcium Ion Dynamics
Calcium ions play crucial roles in numerous cellular processes, including signaling pathways and neurotransmitter release. ontosight.ai Excessive concentrations of calcium ions are known mediators of damage in conditions like acute ischemic stroke. ahajournals.orgfrontiersin.org this compound is also a chelator of calcium ions, acting selectively within cell membranes. plos.orgnih.govmedchemexpress.com Research indicates that this compound preapplication can attenuate both zinc and calcium rise in neuronal cultures and brain slices. nih.gov By binding to calcium ions, this compound can reduce the concentration of free calcium within the cell or experimental medium, which can prevent the activation of calcium-dependent enzymes and modulate calcium-mediated signaling pathways. ontosight.ai
Regulation of Zinc-Dependent Enzyme Activity
As a chelator of zinc, this compound can influence the activity of enzymes that require zinc for their function. Matrix metalloproteinases (MMPs) are a significant group of zinc-dependent enzymes. plos.orgnih.gov
Inhibition of Matrix Metalloproteinase (MMP) Activity
Matrix metalloproteinases are extracellularly operating proteases that are dependent on zinc for their catalytic activity. plos.orgnih.gov While MMPs contribute to physiological processes like synaptic plasticity, excessive amounts can contribute to various neuronal pathologies. plos.orgnih.gov this compound has been demonstrated to modulate matrix metalloproteinase activity. plos.orgnih.govahajournals.orgnih.gov Studies have shown that this compound can decrease the activity of matrix metalloproteinases in vitro and in animal models. researchgate.net
Specificity Towards Matrix Metalloproteinase-9 (MMP-9)
Research has particularly focused on the interaction between this compound and Matrix Metalloproteinase-9 (MMP-9). plos.orgnih.govahajournals.orgnih.govpatsnap.comresearchgate.net MMP-9 is a major neuronal MMP implicated in processes like excitotoxicity and the morphological modulation of dendritic spines. plos.orgnih.govnih.gov this compound has been shown to inhibit MMP-9 activity in biochemical assays and affect MMP-9-dependent neuronal functions. plos.orgnih.gov Studies indicate that this compound can specifically block MMP-9 activity. plos.org For instance, incubation of purified MMP-9 with this compound at different concentrations (0.12 µM and 20 µM) showed inhibition of its gelatinolytic activity. researchgate.net This inhibition of MMP-9 activity by this compound is considered a potent mechanism in preventing aberrant plasticity driven by this enzyme. plos.orgnih.gov The treatment with this compound has been shown to reduce the proteolysis of β-dystroglycan, a substrate of MMP-9, both in vitro and in vivo. plos.orgnih.gov
Summary of this compound's Effects on MMP-9 Activity
| Study Type | Observation | Reference |
| Biochemical Assay | Inhibition of MMP-9 activity | plos.orgnih.gov |
| In vitro | Reduction of β-dystroglycan proteolysis | plos.orgnih.gov |
| In vivo | Reduction of β-dystroglycan proteolysis | plos.orgnih.gov |
| Cellular Systems | Attenuation of TNF-α–induced MMP-9 activation | ahajournals.org |
This table summarizes key findings regarding this compound's inhibitory effects on MMP-9 activity across different experimental settings.
While this compound has been developed as a multi-target agent capable of chelating various divalent metals, its specific interaction with and inhibition of MMP-9 activity highlight a significant aspect of its molecular mechanism, particularly in the context of neurological conditions where aberrant MMP-9 activity plays a detrimental role. plos.orgnih.gov
Attenuation of MMP-9 Proteolytic Processes
Matrix metalloproteinase-9 (MMP-9) is a zinc-dependent protease involved in extracellular matrix remodeling and various physiological and pathological processes, including neuronal plasticity and inflammation plos.orgnih.gov. Elevated MMP-9 activity is associated with conditions like stroke, neurodegeneration, and epilepsy plos.orgresearchgate.net.
Research indicates that this compound can inhibit MMP-9 activity. Studies using a fluorometric gelatinolytic assay demonstrated that this compound significantly inhibits recombinant MMP-9 activity at concentrations as low as 0.12 µM and 20 µM plos.orgnih.gov. This inhibition of MMP-9 by this compound has been shown to reduce the proteolysis of β-dystroglycan (β-DG), a protein cleaved by MMP-9, both in vitro and in vivo plos.orgnih.gov. Furthermore, this compound treatment has been reported to block the basal activation of MMP-9 and reduce its TNF-α-induced expression in primary cultured glial cells plos.orgnih.gov.
The inhibitory effect of this compound on MMP-9 is considered a potential mechanism contributing to its observed effects in animal models, such as delaying the onset and severity of chemically induced seizures and providing neuroprotection against excitotoxicity plos.orgnih.govresearchgate.net.
Here is a table summarizing the inhibitory effect of this compound on MMP-9 activity:
| Compound | Concentration | Effect on MMP-9 Activity | Reference |
| This compound | 0.12 µM | Inhibition | plos.orgnih.gov |
| This compound | 20 µM | Inhibition | plos.orgnih.gov |
| GM6001 (Control) | 25 µM | Inhibition | plos.orgnih.gov |
| Inhibitor I (Control) | 5 µM | Inhibition | plos.orgnih.gov |
Modulation of Tumor Necrosis Factor-alpha Converting Enzyme (TACE/ADAM17) Activity
Tumor Necrosis Factor-alpha Converting Enzyme (TACE), also known as ADAM17, is another enzyme whose activity can be influenced by this compound. TACE is involved in the cleavage of membrane-bound TNF-α to its soluble form, a key step in inflammatory processes.
This compound has been shown to diminish the activity of TACE in vitro and in vivo nih.govresearchgate.net. This modulation of TACE activity by this compound contributes to the attenuation of TNF-α-associated signaling pathways researchgate.net. By affecting TACE, this compound can indirectly modulate the levels of soluble TNF-α, thereby influencing inflammatory responses nih.govresearchgate.net.
Impact on Calpain Activation Pathways
Calpains are calcium-dependent cysteine proteases that are activated under various neurotoxic conditions, including ischemia ahajournals.orgnih.gov. Excessive calpain activity is a significant contributor to the cascade of events leading to cell damage and apoptosis ahajournals.org.
This compound has demonstrated the ability to inhibit calpain activation ahajournals.org. Studies have shown that this compound inhibits hydrogen peroxide (H2O2)-induced calpain activity to a similar extent as commercially available calpain inhibitors ahajournals.org. This inhibitory effect on calpain is considered a part of the mechanism by which this compound may exert neuroprotective effects ahajournals.orgnih.gov. The chelating action of this compound on divalent metal ions, particularly calcium, is likely responsible for its impact on these calcium-dependent proteases ahajournals.orgnih.gov.
Influence on Cellular Signaling Cascades
This compound's role as a metal ion chelator allows it to influence various cellular signaling cascades that are dependent on the concentration and distribution of ions like calcium and zinc plos.orgnih.govontosight.ai.
Prevention of Calcium-Dependent Enzyme Activation
Calcium ions play a critical role in activating numerous enzymes involved in diverse cellular processes. By selectively binding to calcium ions, this compound can reduce the concentration of free intracellular calcium ontosight.ai. This reduction in available calcium can prevent the inappropriate or excessive activation of calcium-dependent enzymes, including proteases like calpain ahajournals.orgontosight.ai. This mechanism is central to this compound's ability to interfere with pathological processes driven by aberrant enzyme activity ahajournals.orgontosight.ai.
Disruption of Calcium-Mediated Signaling Pathways
Calcium acts as a crucial second messenger in a multitude of cellular signaling pathways, regulating processes such as neurotransmitter release, muscle contraction, and synaptic plasticity ontosight.ai. Disturbances in calcium homeostasis can lead to dysregulation of these pathways and contribute to cellular dysfunction and death nih.gov.
As a calcium chelator, this compound can disrupt calcium-mediated signaling pathways by buffering intracellular calcium levels ontosight.ai. By modulating calcium concentrations, this compound can interfere with the downstream effects of calcium influx or release, thereby influencing a range of cellular responses ontosight.ai. This disruption of aberrant calcium signaling is considered a key aspect of its mechanism of action ontosight.ai.
Modulation of Pro-inflammatory Cytokine Generation
Pro-inflammatory cytokines, such as TNF-α and interleukin-1β, are significant mediators of inflammatory responses and are implicated in various pathological conditions plos.orgnih.gov. The generation and activity of these cytokines are often linked to cellular signaling pathways that can be influenced by metal ions.
Cellular and Subcellular Effects of Dp B99
Neuroprotective Effects at the Cellular Level
DP-b99 exerts significant neuroprotective effects by intervening in critical pathways of neuronal cell death. Its ability to chelate excess zinc and modulate calcium-dependent processes contributes to its therapeutic potential in conditions characterized by neuronal loss.
Attenuation of Zinc-Induced Neuronal Cell Death
Excessive intracellular zinc is a key mediator of neuronal death in various neurological disorders. nih.govnih.gov this compound has been shown to effectively counteract this zinc-induced neurotoxicity. nih.govplos.org As a lipophilic chelator, this compound's affinity for zinc is significantly enhanced within the lipid milieu of cellular membranes. nih.gov This allows it to effectively reduce toxic surges of intracellular zinc. nih.gov
Studies have demonstrated that the application of this compound can decrease intracellular zinc levels to a resting state in cells preloaded with zinc. nih.gov Furthermore, pretreating neuronal cultures with this compound can attenuate subsequent rises in cellular zinc, thereby protecting neurons from zinc-induced death. nih.gov This protective effect is attributed to its moderate affinity for zinc, which allows it to target pathological concentrations without disrupting normal zinc-dependent physiological processes. nih.gov
| Experimental Model | Key Findings | Reference |
| MIN6 beta-cells | This compound decreased intracellular Zn2+ fluorescence to resting levels. | nih.gov |
| Neuronal cultures | Pre-application of this compound attenuated Zn2+ rise and subsequent neuronal death. | nih.gov |
| Brain slices | This compound attenuated Zn2+ rise. | nih.gov |
Reduction of Excitotoxicity in Neuronal Cultures and Tissues
Excitotoxicity, a pathological process by which neurons are damaged and killed by the overactivation of glutamate (B1630785) receptors, is a major contributor to neuronal loss in ischemic stroke and other neurodegenerative conditions. This compound has demonstrated a neuroprotective effect against excitotoxicity in in vitro models. nih.govresearchgate.net
In studies using hippocampal organotypic slices, this compound was shown to protect against neuronal loss induced by kainate, an excitotoxic analogue of glutamate. nih.govresearchgate.net This neuroprotective effect was observed at different concentrations, suggesting a potent action against excitotoxic insults. nih.gov The mechanism underlying this protection is likely linked to its ability to modulate metal ion homeostasis, which plays a crucial role in the excitotoxic cascade. nih.gov Additionally, this compound has been shown to inhibit the activity of calpain, a calcium-dependent protease that is activated under neurotoxic conditions and is a key player in the apoptotic cascade. ahajournals.orgahajournals.org
| Excitotoxic Agent | Experimental System | Observed Effect of this compound | Reference |
| Kainate | Hippocampal organotypic slices | Neuroprotective effect against neuronal loss. | nih.govresearchgate.net |
| H2O2 | Neuronal cultures | Protection from cell death and inhibition of calpain activity. | ahajournals.orgahajournals.org |
Modulation of Glial Cell Responses
Glial cells, including microglia and astrocytes, play a critical role in the brain's response to injury and disease. This compound has been shown to modulate the activation of these cells, contributing to its neuroprotective and anti-inflammatory properties.
Attenuation of Microglial Activation
Microglia are the primary immune cells of the central nervous system and become activated in response to pathological stimuli. mdpi.comnih.gov While this activation is a crucial part of the brain's defense mechanism, chronic or excessive microglial activation can be detrimental, leading to the release of pro-inflammatory and neurotoxic factors. mdpi.comresearchgate.net Research has indicated that this compound can effectively attenuate microglial activation. plos.org This modulation of microglial responses may contribute to a reduction in neuroinflammation and its damaging consequences. plos.org
Impact on Neuronal Plasticity and Morphological Organization
Neuronal plasticity, the ability of the nervous system to change its structure and function in response to experience, is fundamental for learning and memory. However, aberrant synaptic plasticity can contribute to pathological conditions such as epilepsy. researchgate.net this compound has been shown to influence neuronal plasticity, particularly by inhibiting these aberrant processes. nih.govresearchgate.net
Prevention of Pathological Dendritic Spine Reorganization
This compound has been shown to play a significant role in modulating neuronal plasticity by influencing the structure of dendritic spines, particularly under pathological conditions. nih.gov Dendritic spines are small, actin-rich protrusions from a neuron's dendrite that receive synaptic inputs. Their morphology is closely linked to synaptic strength and plasticity. nih.gov Research indicates that excessive activity of matrix metalloproteinase-9 (MMP-9), a zinc-dependent enzyme, can lead to pathological changes in dendritic spine morphology, specifically an elongation of the spines. nih.gov
Studies conducted on dissociated hippocampal cultures have demonstrated that this compound can counteract these effects. nih.gov In experimental settings, the application of MMP-9 to neuronal cultures induces a significant elongation of dendritic spines, transforming them into filopodia-like structures. figshare.com However, when these cultures are pre-treated with this compound, this morphological reorganization is prevented. figshare.com
The mechanism behind this effect is linked to this compound's ability to inhibit MMP-9. nih.gov By suppressing the enzymatic activity of MMP-9, this compound prevents the downstream effects on the cytoskeleton that lead to spine elongation. nih.govfigshare.com This protective effect was observed at low concentrations, suggesting a potent action of the compound. nih.gov The effect of this compound is comparable to that of other broad-spectrum MMP inhibitors, such as GM6001, which also prevent the MMP-9-induced changes in spine morphology. figshare.com
The table below summarizes the findings from research on the effects of this compound and MMP-9 on the morphology of dendritic spines.
Table 1: Effect of this compound on MMP-9-Induced Dendritic Spine Elongation
| Treatment Group | Observed Effect on Spine Morphology | Implication |
|---|---|---|
| Control | Normal dendritic spine structure. | Baseline morphology. |
| MMP-9 (400 ng/ml) | Significant elongation of dendritic spines; formation of filopodia-like structures. figshare.com | Pathological reorganization of spines. |
| This compound (0.12 µM) + MMP-9 | Prevention of spine elongation; morphology similar to control. figshare.com | This compound blocks the pathological effects of MMP-9. |
| GM6001 + MMP-9 | Prevention of spine elongation. figshare.com | Confirms the role of MMP inhibition in preventing spine reorganization. |
| This compound alone | No significant change from control; no spine elongation. figshare.com | this compound does not alter baseline spine morphology on its own. |
Regulation of Beta-Dystroglycan Cleavage
This compound also influences the processing of beta-dystroglycan (β-dystroglycan), a key transmembrane protein that links the extracellular matrix to the cytoskeleton. nih.govnih.gov This protein is a component of the dystrophin-glycoprotein complex (DGC) and plays a crucial role in maintaining cellular structure and signaling. nih.govmdpi.com
The cleavage of β-dystroglycan is a physiological and pathological process mediated by proteases, including matrix metalloproteinases. dntb.gov.ua Specifically, MMP-9 has been identified as a protease that targets and cleaves β-dystroglycan in response to enhanced neuronal activity. nih.govdntb.gov.ua This cleavage can disrupt the link between the cell and the extracellular matrix, which has implications for various cellular functions. nih.gov
The regulatory effect of this compound on β-dystroglycan cleavage is a direct consequence of its inhibitory action on MMP-9. nih.gov By inhibiting MMP-9 activity, this compound indirectly prevents the proteolytic cleavage of β-dystroglycan. nih.gov This action suggests that this compound can help preserve the integrity of the dystrophin-glycoprotein complex under conditions of excessive MMP-9 activity. nih.gov This mechanism is part of a broader pattern where this compound modulates MMP-9-dependent functions, which also include kainate excitotoxicity and the morphological changes in dendritic spines discussed previously. nih.gov
The table below outlines the regulatory pathway involving this compound, MMP-9, and beta-dystroglycan.
Table 2: Regulatory Pathway of Beta-Dystroglycan Cleavage by this compound
| Component | Role/Action | Interaction with Other Components |
|---|---|---|
| This compound | Inhibitor of MMP-9. nih.gov | Blocks the enzymatic activity of MMP-9. |
| MMP-9 | Zinc-dependent protease. nih.gov | Cleaves beta-dystroglycan. dntb.gov.ua Its activity is inhibited by this compound. |
| Beta-Dystroglycan | Transmembrane protein. nih.gov | Is a substrate for MMP-9. Cleavage is prevented by the action of this compound on MMP-9. |
Table of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Beta-Dystroglycan |
| GM6001 |
| Matrix Metalloproteinase-9 (MMP-9) |
Preclinical Investigations and Mechanistic Elucidation Studies
In Vitro Experimental Models
In vitro studies have been instrumental in understanding the cellular and molecular effects of DP-b99, particularly concerning ion homeostasis and enzymatic activity.
Cell Culture Systems for Studying Ion Imbalance and Cellular Damage
Cell culture systems have been utilized to investigate this compound's effects on ion imbalance and subsequent cellular damage. This compound has been shown to attenuate zinc-induced neuronal cell death nih.govahajournals.org. It effectively reduces both Zn2+ and Ca2+ rise in neuronal cultures researchgate.net. Preloading of MIN6 cells with this compound was also effective in attenuating subsequent cellular zinc rise researchgate.net. Studies have demonstrated that this compound protects primary cortical neurons from cell death induced by oxygen and glucose deprivation or hydrogen peroxide (H2O2) nih.gov. Protection was observed even when this compound was added up to 4 hours after the addition of H2O2 nih.gov.
Biochemical Assays for Enzyme Inhibition and Activity Quantification (e.g., Fluorometric Gelatinolytic Assays)
Biochemical assays have been employed to quantify the inhibitory effects of this compound on specific enzymes, particularly matrix metalloproteinases (MMPs). This compound has been shown to inhibit MMP-9 activity nih.govplos.org. A fluorometric gelatinolytic assay using dye-quenched (DQ) gelatin as a substrate for MMP-9 was used to test this compound's inhibitory effect against gelatinase activity nih.govplos.org. In this assay, the fluorescence of heavily labeled DQ gelatin is quenched, and upon cleavage by MMP-9, the fluorescence is enhanced and can be quantified nih.govplos.org. Using recombinant MMP-9, this compound at concentrations of 0.12 µM and 20 µM demonstrated inhibitory activity against MMP-9 nih.govplos.org. This compound has also been shown to attenuate the basal activity of MMP-9 and TNF-α induced MMP-9 activation in glia and C6 cells nih.gov. Furthermore, this compound treatment reduces the proteolysis of β-dystroglycan, a substrate of MMP-9, both in vitro and in vivo nih.govplos.org.
Here is a table summarizing the inhibitory effect of this compound on MMP-9 activity in a fluorometric gelatinolytic assay:
| Substance | Concentration (µM) | Effect on MMP-9 Activity | Citation |
| This compound | 0.12 | Inhibitory | nih.govplos.org |
| This compound | 20 | Inhibitory | nih.govplos.org |
| GM6001 (Positive Control) | 25 | Inhibitory | nih.govplos.org |
| Inhibitor I (Positive Control) | 5 | Inhibitory | nih.govplos.org |
In Vivo Animal Models for Pathophysiological Exploration
In vivo studies using animal models have been crucial for evaluating the effects of this compound in complex biological systems and exploring its impact on pathophysiological processes.
Rodent Models of Neurological Insult (e.g., Pentylenetetrazole (PTZ)-Induced Seizures)
This compound has been investigated in rodent models of neurological insult, such as the pentylenetetrazole (PTZ) kindling model of seizures. In mice, this compound treatment delayed the onset and severity of PTZ-induced seizures nih.govplos.orgresearchgate.netnih.gov. Daily administration of this compound prior to PTZ injection attenuated the sensitivity of mice to PTZ and significantly delayed the development of kindled seizures nih.govnih.gov. Animal studies showed that this compound might prevent the development of PTZ-kindled seizures and suppress mossy fiber sprouting in the brain nih.govplos.org.
Here is a table summarizing the effect of this compound on PTZ-induced seizures in mice:
| Treatment Group | Effect on Seizure Development | Statistical Significance | Citation |
| Vehicle | Normal kindled seizure development | nih.govnih.gov | |
| This compound | Delayed kindled seizure development | p<0.05 (repeated measures ANOVA) | nih.govnih.gov |
Models of Excitotoxicity (e.g., Kainate in Hippocampal Slices)
Models of excitotoxicity, such as the use of kainate in hippocampal slice cultures, have been used to assess the neuroprotective effects of this compound. This compound displayed a neuroprotective effect against kainate excitotoxicity in hippocampal organotypic slices nih.govplos.orgresearchgate.net. Treatment with this compound led to less pronounced excitotoxicity and a significant decrease in neuronal death in hippocampal slice cultures treated with kainate nih.govresearchgate.net. Previously, it was shown that MMP-9 plays a crucial role in neuronal cell loss evoked by kainate in hippocampal organotypic slice cultures, and this compound diminishes this neurodegenerative effect nih.govplos.org.
Assessment of Compound Penetration and Distribution in Neural Tissues (e.g., using radiolabeled variants)
Preclinical studies utilizing radiolabeled this compound in rats have indicated that this compound is capable of penetrating the rodent brain nih.govplos.orgahajournals.org. This suggests that the compound can reach neural tissues, which is essential for exerting its effects within the central nervous system nih.govplos.org.
Organotypic Slice Culture Methodologies for Localized Effects
Organotypic slice cultures serve as a valuable ex vivo model to investigate the localized effects of compounds on neural tissue, preserving much of the native cellular architecture and connectivity. Studies utilizing hippocampal organotypic slice cultures have provided insights into the neuroprotective properties of this compound, particularly in the context of excitotoxic insults.
Detailed research findings in this model demonstrate that this compound exerts a neuroprotective effect against excitotoxicity induced by kainic acid (KA). wikipedia.orgwikipedia.orgwikipedia.orgciteab.com Kainate treatment is known to cause significant neuronal damage in these cultures, a phenomenon linked to excessive neuronal excitation. wikipedia.orgmybiosource.com Investigations using propidium (B1200493) iodide (PI) staining, a marker for compromised cell membranes and thus neuronal death, have shown enhanced neuronal damage in organotypic hippocampal slices treated with KA compared to control or vehicle-treated cultures. wikipedia.orgwikipedia.org Importantly, pretreatment with this compound was found to lead to a less pronounced excitotoxicity. wikipedia.org Quantification of PI fluorescence, representing neuronal death, revealed a significant decrease in neuronal death in groups treated with this compound. wikipedia.orgwikipedia.org
Beyond its general neuroprotective effect, studies in organotypic slices have also elucidated a potential mechanism involving matrix metalloproteinase-9 (MMP-9). MMP-9 is a zinc-dependent protease implicated in various neuronal pathologies, including neurodegeneration and excitotoxicity. wikipedia.orgwikipedia.orgwikipedia.orgciteab.comwikipedia.org Kainic acid treatment in organotypic hippocampal cultures has been shown to increase the proteolytic degradation of β-dystroglycan, a known substrate of MMP-9. wikipedia.orgwikipedia.org Western blot analysis confirmed this increased cleavage of β-dystroglycan following KA exposure. wikipedia.orgwikipedia.org The application of this compound effectively reduced this KA-evoked cleavage of β-dystroglycan, correlating with its observed neuroprotective effect. wikipedia.orgwikipedia.org These findings suggest that this compound's ability to diminish the neurodegenerative effects of kainate in hippocampal slice cultures is, at least in part, mediated by the inhibition of MMP-9 activity. wikipedia.orgwikipedia.orgciteab.com
Furthermore, this compound has been shown to block the morphological reorganization of dendritic spines, a process that can be evoked by MMP-9 and is associated with aberrant neuronal plasticity. wikipedia.orgwikipedia.orgwikipedia.orgciteab.comwikipedia.org This provides additional evidence for the role of MMP-9 inhibition in the localized effects of this compound within neural tissue.
The following table summarizes key findings from organotypic slice culture studies:
| Experimental Condition (Hippocampal Organotypic Slices) | Observed Effect | Related Mechanism / Measured Marker |
| Control | Baseline neuronal integrity | Baseline β-dystroglycan cleavage |
| Kainic Acid (KA) Treatment | Enhanced neuronal damage (increased PI uptake) wikipedia.orgwikipedia.org | Increased β-dystroglycan cleavage wikipedia.orgwikipedia.org |
| KA + this compound Treatment | Significant decrease in neuronal death wikipedia.orgwikipedia.org | Reduced KA-evoked β-dystroglycan cleavage wikipedia.orgwikipedia.org |
| MMP-9 Activity (Biochemical Assay) | Inhibited by this compound citeab.com | Direct interaction/chelation suggested wikipedia.orgwikipedia.orgciteab.comguidetopharmacology.org |
| Dendritic Spines (MMP-9 evoked changes) | Morphological reorganization blocked by this compound wikipedia.orgwikipedia.orgciteab.com | Inhibition of MMP-9 influence wikipedia.orgwikipedia.orgciteab.comwikipedia.org |
These preclinical investigations using organotypic slice cultures highlight the localized neuroprotective effects of this compound against excitotoxicity and underscore its mechanistic link to the modulation of MMP-9 activity and related downstream effects on neuronal structures like dendritic spines.
Theoretical Underpinnings and Research Hypotheses
The Critical Role of Metal Ion Dyshomeostasis in Pathological States
Metal ions, such as zinc (Zn²⁺), calcium (Ca²⁺), copper (Cu), and iron (Fe), play crucial roles in normal physiological functions within the central nervous system, including neurotransmission, enzyme activity, and maintaining cellular structure nih.govtandfonline.com. However, disruptions in the delicate balance of these metal ions, known as metal ion dyshomeostasis, are implicated in the pathogenesis of various neurological disorders, including ischemic stroke, neurodegeneration, and epilepsy nih.govplos.orgahajournals.org. Excessive concentrations of divalent metal ions, particularly zinc and calcium, are recognized mediators of damage in acute ischemic stroke ahajournals.orgnih.gov. For instance, transient global ischemia and sustained seizures can lead to neuronal death associated with zinc accumulation plos.orgnih.gov. Similarly, ischemic stroke disrupts calcium homeostasis, leading to an influx of calcium into neurons, which activates calcium-dependent enzymes and contributes to excitotoxicity and neuronal death nih.govmdpi.com. The hypothesis is that by chelating or modulating the distribution of these ions, particularly in the vicinity of cell membranes, DP-b99 can mitigate the detrimental effects of their dyshomeostasis plos.orgahajournals.orgnih.gov.
Matrix Metalloproteinases as Central Mediators in Neurological Disease Progression
Matrix metalloproteinases (MMPs) are a family of zinc-dependent extracellularly operating proteases that are involved in the remodeling of the extracellular matrix plos.orgnih.govnih.gov. While MMPs contribute to synaptic plasticity, learning, and memory under physiological conditions, their excessive activity is implicated in a number of neuronal pathologies, including stroke, neurodegeneration, and epileptogenesis plos.orgnih.govresearchgate.netresearchgate.net. MMP-9, in particular, has garnered significant attention due to its potential involvement in inflammatory responses, blood-brain barrier (BBB) disruption, and synaptic plasticity alterations in neurological diseases nih.govresearchgate.netptbioch.edu.pl. Elevated MMP-9 activity has been associated with excitotoxicity, neuronal damage, apoptosis, cerebral edema, and hemorrhagic transformation in cerebral ischemia nih.gov. Research suggests that this compound may modulate MMP activity, particularly inhibiting MMP-9, thereby potentially interfering with these pathological processes plos.orgnih.govresearchgate.net.
Conceptualizing Aberrant Neuronal Plasticity as a Target for Intervention
Neuronal plasticity, the ability of the brain to reorganize itself by forming new synaptic connections, is fundamental for learning and memory plos.orgnih.gov. However, under pathological conditions, aberrant neuronal plasticity can contribute to disease progression plos.orgnih.gov. For example, in the context of excitotoxicity or seizures, aberrant plasticity can involve the elimination of dendritic spines and sprouting of axons, contributing to the reorganization of neuronal networks in a way that promotes pathological activity plos.orgnih.gov. MMP-9 has been shown to play a crucial role in neuronal cell loss evoked by excitotoxins and is involved in synaptic plasticity through its influence on dendritic spine morphology plos.orgnih.gov. The hypothesis is that by modulating MMP activity, this compound can prevent or reduce aberrant neuronal plasticity, offering a therapeutic strategy for conditions characterized by maladaptive brain reorganization plos.orgnih.gov.
Hypothesis on Multi-Targeted Metal Chelation as a Therapeutic Strategy
This compound is characterized as a membrane-activated chelator designed to selectively modulate the distribution of divalent metal ions such as calcium, zinc, and copper, particularly within membranes plos.orgnih.govnih.gov. This multi-targeted approach is hypothesized to address the complex interplay of metal ions in various pathological cascades plos.org. By chelating these ions in the vicinity of cell membranes when their concentrations exceed physiological levels, this compound is proposed to affect the function of metal-dependent proteins and processes that contribute to cellular damage ahajournals.org. This includes the potential to attenuate detrimental zinc-dependent membrane-associated processes like calpain activation and TNF-α-induced activation of MMP-9 ahajournals.orgnih.gov. The rationale is that targeting multiple relevant metal ions simultaneously could offer a more comprehensive therapeutic effect compared to targeting a single ion plos.org.
Advanced Methodologies for Research on Dp B99
Analytical Chemistry Techniques for Compound Characterization and Quantification
Analytical chemistry plays a vital role in the research of DP-b99, enabling its precise characterization and quantification in various matrices. Techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are fundamental in these investigations.
Optimization of Chromatographic Methods (e.g., Reversed-Phase HPLC for Chelators)
The development of robust and reliable chromatographic methods is essential for analyzing this compound, especially considering its nature as a strong chelator and its lipophilicity. Reversed-phase HPLC has been successfully employed for the analysis of this compound. nih.govnih.govresearchgate.netresearchgate.net The lipophilic nature of this compound, a derivative of BAPTA, requires specific chromatographic conditions. nih.govresearchgate.netresearchgate.net Due to its high hydrophobicity, unusually steep gradient elution is often necessary for effective separation. nih.govresearchgate.netresearchgate.net
Novel HPLC methods have been developed for the analysis of this compound. nih.govresearchgate.netresearchgate.net These methods have utilized columns such as Purospher RP-C18 and XTerra RP18. nih.govresearchgate.netresearchgate.net Mobile phases typically involve a gradient elution system, for instance, using 1% acetic acid and acetonitrile (B52724). nih.govresearchgate.netresearchgate.net These methods have demonstrated desirable analytical characteristics, including sensitivity, selectivity, reproducibility, and stability-indicating capabilities. nih.govresearchgate.netresearchgate.net The methods can be adapted for bioanalytical applications, particularly when coupled with LC-MS. nih.govnih.govresearchgate.netresearchgate.net
A specific reversed-phase HPLC method for the quantification of this compound in plasma has been described. nih.gov This method utilizes a Purosphere RP-18 column (5 µm, 125 × 3 mm) with a gradient elution employing two solvents: 1% acetic acid in acetonitrile (60:40) and 1% aqueous acetic acid. nih.gov The flow rate is set at 1.0 ml/min, and injection volumes range from 20 to 70 µl. nih.gov This method has a limit of assay for this compound quantification in plasma of 10 ng/ml. nih.gov Calibration and quality control samples are analyzed with each batch to ensure method precision and accuracy. nih.gov
Table 1: Examples of HPLC Conditions Used for this compound Analysis
| Column | Stationary Phase | Mobile Phase Gradient | Notes | Source |
| Purospher RP-C18 | 5 µm | 1% acetic acid to acetonitrile | Steep gradient, used for this compound | nih.govresearchgate.netresearchgate.net |
| XTerra RP18 | 3.5 µm | 1% acetic acid to acetonitrile | Steep gradient, used for this compound | nih.govresearchgate.netresearchgate.net |
| Purosphere RP-18 | 5 µm | 1% acetic acid in acetonitrile (60:40) : 1% acetic acid (aq) | Used for quantification in plasma, limit of assay 10 ng/ml | nih.gov |
| Hypersil HyPurity C4 | 5 µm | 1% Acetic acid to 5% THF in methanol | Used for DP-109 (related compound), noted for rapid aging of column | nih.govresearchgate.netresearchgate.net |
Molecular and Cell Biology Techniques for Pathway Analysis (e.g., Western Blot for Protein Cleavage)
Molecular and cell biology techniques are instrumental in investigating the biological pathways influenced by this compound. One notable application is the use of Western blotting to assess protein cleavage, providing insights into the activity of enzymes modulated by this compound.
Western blot analysis has been employed to study the effect of this compound on the cleavage of β-dystroglycan. researchgate.netnih.gov Cleavage of β-dystroglycan, resulting in a 30 kDa product, serves as a sensitive measure of matrix metalloproteinase-9 (MMP-9) activity. researchgate.netnih.gov The methodology involves homogenizing tissue samples (e.g., hippocampi), determining protein concentration using assays like the BCA protein assay, and then separating protein samples by SDS-polyacrylamide gel electrophoresis (SDS-PAGE). nih.gov Separated proteins are subsequently transferred to a membrane for immunodetection using antibodies specific to β-dystroglycan and its cleavage products. nih.gov
Quantification of the intensity of the 30 kDa β-dystroglycan cleavage product is typically performed using image analysis software, such as ImageJ. researchgate.netnih.gov Research findings using this technique have shown that this compound treatment can lead to a markedly diminished cleavage of β-dystroglycan, indicating an inhibitory effect on MMP-9 activity. nih.gov
While pathway analysis is a broad field encompassing methods to understand how functional gene or protein sets are related to observed changes scilifelab.sereactome.org, the provided information primarily details the use of Western blotting as a specific molecular biology technique to probe a particular pathway component (MMP-9 activity via β-dystroglycan cleavage) affected by this compound.
Q & A
Q. What is the proposed mechanism of DP-b99 in modulating zinc and calcium ions, and how does this relate to neuroprotection?
this compound, a lipophilic derivative of BAPTA, selectively modulates metal ion distribution in hydrophobic environments, such as cell membranes. Preclinical studies demonstrate its ability to attenuate zinc-induced neurotoxicity by chelating excess zinc ions, thereby reducing excitotoxicity and MMP-9 activation . Methodologically, researchers can assess its ion-chelating effects using immunoblot analysis (e.g., detecting β-dystroglycan cleavage as a marker of MMP-9 activity) and fluorescent probes for real-time ion concentration monitoring in neuronal cultures .
Q. How does this compound influence dendritic spine morphology, and what experimental models are suitable for studying this?
this compound suppresses MMP-9-mediated dendritic spine elongation, a process linked to synaptic plasticity. Researchers can utilize dissociated hippocampal cultures transfected with GFP to visualize spine morphology. Pre-treatment with this compound (0.12–20 µM) followed by recombinant MMP-9 exposure allows quantification of filopodia-like structures via confocal microscopy . Organotypic slice cultures stained with propidium iodide (PI) further validate neuroprotection against kainate-induced excitotoxicity .
Q. What were the key findings from early-phase clinical trials of this compound in stroke patients?
In Phase II trials, this compound showed promise: 30.6% of treated patients achieved favorable 90-day modified Rankin Scale (mRS) scores (vs. 16% placebo), particularly in cohorts with baseline NIHSS scores of 10–16, where NIHSS improvement reached 8.0 points (vs. 5.0 placebo; P=0.03) . However, the primary endpoint (NIHSS change) was not met, highlighting the need for post-hoc subgroup analyses in trial design .
Advanced Research Questions
Q. How can researchers reconcile contradictions between preclinical efficacy and clinical trial outcomes for this compound?
Preclinical models (e.g., rodent kainate-induced seizures) demonstrated this compound’s neuroprotection via MMP-9 inhibition , but Phase III trials (MACSI) failed primary endpoints . Methodological considerations include:
- Dosage extrapolation : Pharmacokinetic data from rats (half-life ~3.5 hrs) may not translate to humans, necessitating species-specific PK/PD modeling .
- Time window : Trials initiated treatment within 9 hours post-stroke; preclinical data suggest earlier intervention (<6 hours) is critical for zinc chelation efficacy .
- Biomarker stratification : Future trials could enrich cohorts using MMP-9 activity or β-dystroglycan cleavage as inclusion criteria .
Q. What statistical approaches are recommended for analyzing heterogeneous responses in this compound clinical data?
Secondary analyses of Phase II trials used post-hoc stratification (e.g., NIHSS subgroups) and non-parametric tests (e.g., Mann-Whitney U for skewed NIHSS/mRS distributions) . Researchers should predefine subgroup hypotheses to avoid Type I errors and employ covariate-adjusted models (e.g., ANCOVA) for baseline NIHSS, age, and time-to-treatment .
Q. How can experimental designs address this compound’s dual role in neuroprotection and potential interference with physiological metal ion homeostasis?
- Dose-ranging studies : Test this compound across concentrations (0.12–20 µM) in vitro to identify thresholds where neuroprotection outweighs off-target ion depletion .
- Temporal profiling : Use time-lapse imaging to track zinc/calcium flux dynamics during this compound exposure, comparing acute vs. delayed administration in stroke models .
- Multi-omics integration : Combine transcriptomic (e.g., MMP-9 expression) and metallomic data to map this compound’s network-level effects .
Methodological Guidance Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
